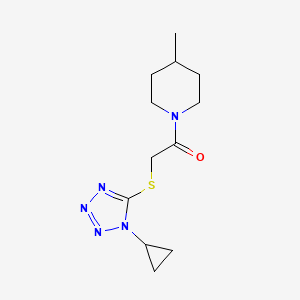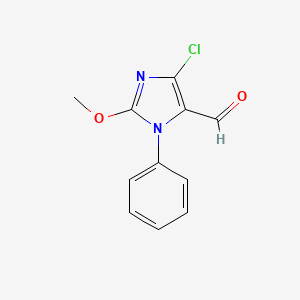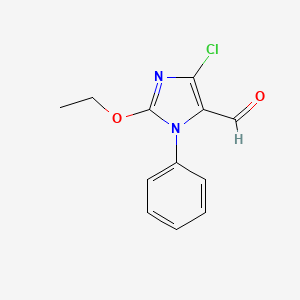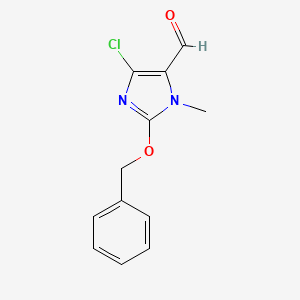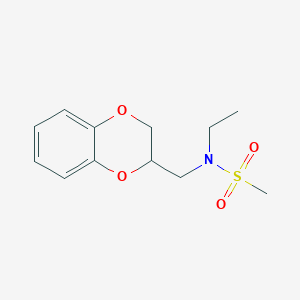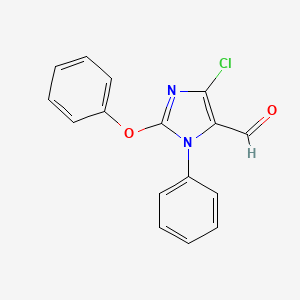
1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It is commonly used in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde in lab experiments is its potent antitumor activity. It has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde. One possible direction is the development of new anticancer drugs based on this compound. Another possible direction is the study of its antimicrobial, antifungal, and antiviral properties for the development of new antimicrobial agents. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-phenoxyphenyl)-2-chloro-2-(chloroacetyl)imidazole, which can be further converted to 1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde through a series of reactions.
Aplicaciones Científicas De Investigación
1-Phenyl-2-phenoxy-4-chloro-1H-imidazole-5-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has been shown to possess antimicrobial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
5-chloro-2-phenoxy-3-phenylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-15-14(11-20)19(12-7-3-1-4-8-12)16(18-15)21-13-9-5-2-6-10-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGQOXZHAOSPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2OC3=CC=CC=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

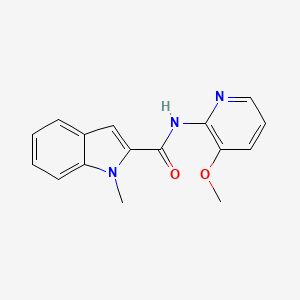
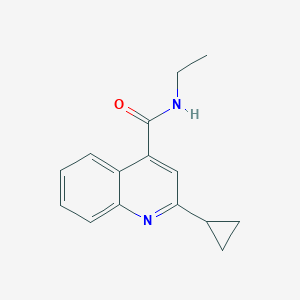
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
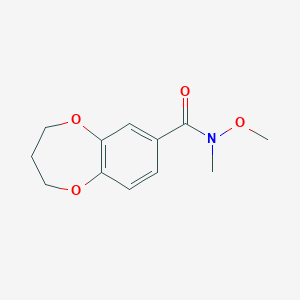
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

